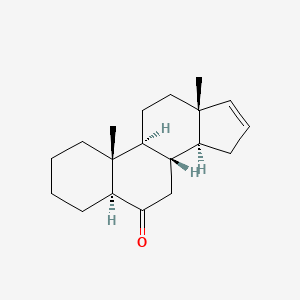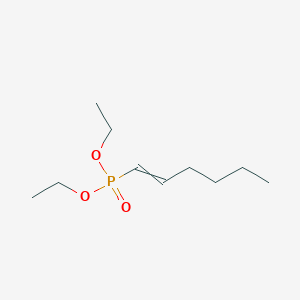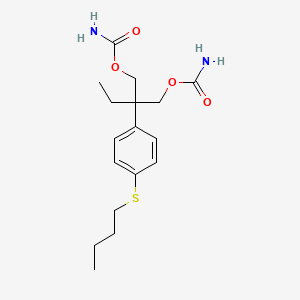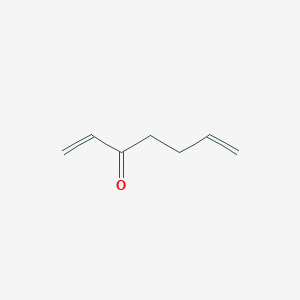
n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is a synthetic organic compound belonging to the class of glycine derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide typically involves the reaction of 4-amino-2,6-dimethylphenol with ethyl glyoxylate and aniline derivatives. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic properties . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the glycinamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-2,6-dimethylphenyl)acetamide: Similar structure but lacks the glycinamide moiety.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group instead of the glycinamide moiety.
Uniqueness
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is unique due to the presence of both the amino and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
27951-88-8 |
|---|---|
Molekularformel |
C14H23N3O |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
HBQZJYRPWUPAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


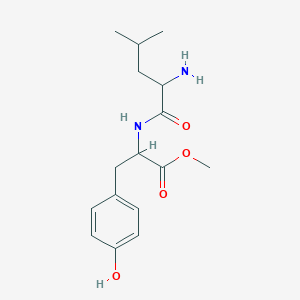
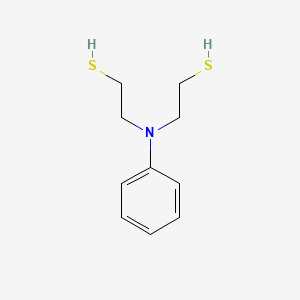
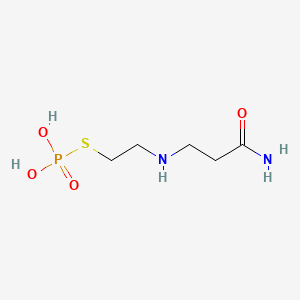
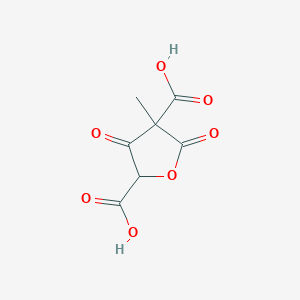
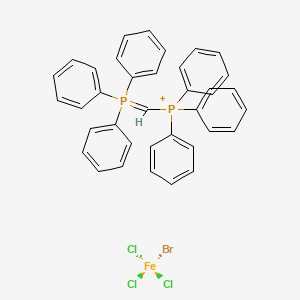
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
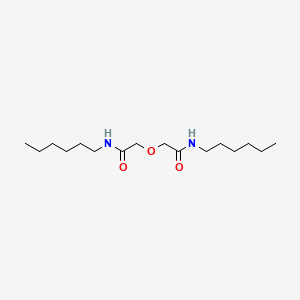
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
